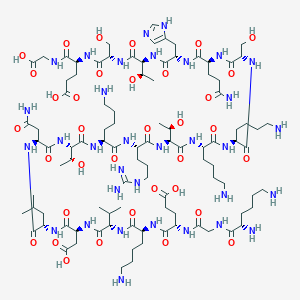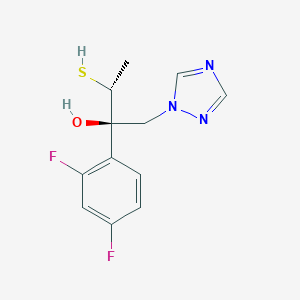
2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol
概要
説明
2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol, also known as DFB, is a chemical compound that has gained attention in scientific research due to its unique properties. DFB is a triazole-based compound that has been found to have potential applications in various fields such as medicine, agriculture, and materials science.
作用機序
The mechanism of action of 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol is not fully understood. However, studies have shown that 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol interacts with various enzymes and proteins in cells, leading to the inhibition of their activity. In fungi, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been shown to inhibit the activity of ergosterol biosynthesis enzymes, leading to the disruption of fungal cell membrane integrity. In cancer cells, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been shown to inhibit the activity of histone deacetylases, leading to the induction of cell cycle arrest and apoptosis.
生化学的および生理学的効果
2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been found to have various biochemical and physiological effects. In fungi, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been shown to disrupt cell membrane integrity, leading to the inhibition of fungal growth. In cancer cells, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In insects, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been shown to disrupt the activity of acetylcholinesterase, leading to the inhibition of nerve impulse transmission.
実験室実験の利点と制限
One advantage of using 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol in lab experiments is its relatively simple synthesis process. 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol can be synthesized using commercially available starting materials and can be obtained in high yields. Another advantage of using 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol is its broad range of potential applications in various scientific fields.
One limitation of using 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol in lab experiments is its limited solubility in water. 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol is a hydrophobic compound and can be difficult to dissolve in aqueous solutions. Another limitation of using 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol is its potential toxicity. 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been found to be toxic to some organisms, including fish and bees.
将来の方向性
There are many potential future directions for research on 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol. In medicine, further studies could be conducted to investigate the potential use of 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol as an antifungal and anticancer agent. In agriculture, further studies could be conducted to investigate the potential use of 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol as a pesticide and herbicide. In materials science, further studies could be conducted to investigate the potential use of 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol as a ligand in the synthesis of MOFs.
Conclusion:
In conclusion, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol, or 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol, is a chemical compound that has potential applications in various scientific fields. 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been found to have antifungal and anticancer activity in medicine, insecticidal and herbicidal activity in agriculture, and potential use as a ligand in the synthesis of MOFs in materials science. Further research is needed to fully understand the mechanism of action of 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol and its potential applications in various scientific fields.
科学的研究の応用
2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been found to have potential applications in various scientific fields. In medicine, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been studied for its potential use as an antifungal agent. Studies have shown that 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has antifungal activity against various strains of fungi, including Candida albicans. 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has also been studied for its potential use in cancer treatment. Studies have shown that 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has anticancer activity against various cancer cell lines.
In agriculture, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been studied for its potential use as a pesticide. Studies have shown that 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has insecticidal activity against various insect pests, including aphids and whiteflies. 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has also been studied for its potential use as a herbicide. Studies have shown that 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has herbicidal activity against various weed species.
In materials science, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. Studies have shown that 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol can be used as a ligand in the synthesis of MOFs.
特性
CAS番号 |
135272-34-3 |
|---|---|
製品名 |
2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol |
分子式 |
C12H13F2N3OS |
分子量 |
285.32 g/mol |
IUPAC名 |
(2R,3R)-2-(2,4-difluorophenyl)-3-sulfanyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C12H13F2N3OS/c1-8(19)12(18,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8,18-19H,5H2,1H3/t8-,12-/m1/s1 |
InChIキー |
XAIWELGWMZINMU-PRHODGIISA-N |
異性体SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S |
SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S |
正規SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S |
同義語 |
2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol DFPMTB |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

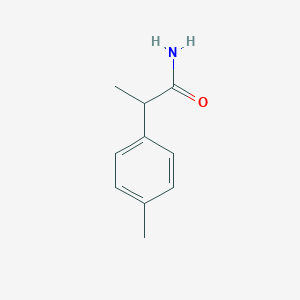
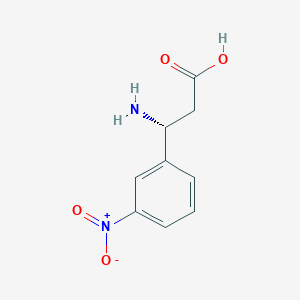






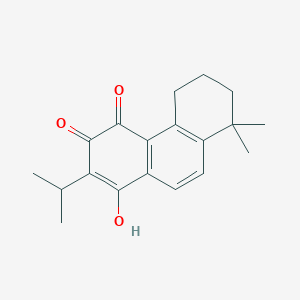
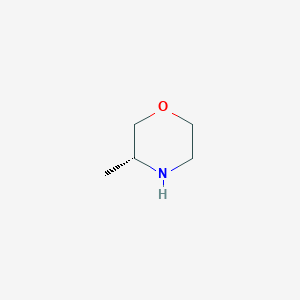
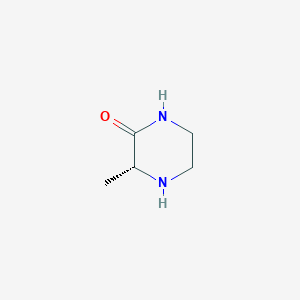
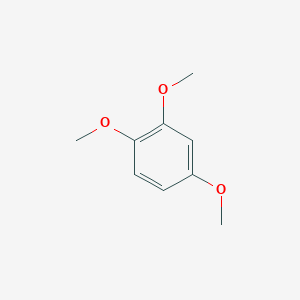
![4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane](/img/structure/B152338.png)
